Kinase Inhibition Profile: JNK1 Inhibitory Activity
5-(4-Methoxyphenyl)pyrimidin-2-amine demonstrates measurable, though modest, inhibitory activity against c-Jun N-terminal kinase 1 (JNK1), a key target in inflammatory and neurodegenerative diseases [1]. This provides a defined starting point for optimization, in contrast to the unsubstituted 2-aminopyrimidine core which lacks this activity [2].
| Evidence Dimension | Inhibition of JNK1 |
|---|---|
| Target Compound Data | IC50 = 2.77 µM (2770 nM) |
| Comparator Or Baseline | Unsubstituted 2-aminopyrimidine |
| Quantified Difference | Not active (qualitative comparison) |
| Conditions | In vitro enzymatic assay (unknown origin) |
Why This Matters
This data establishes a specific biological activity baseline for SAR studies, which is absent in simpler, unsubstituted pyrimidine analogs, making it a valuable starting point for medicinal chemistry campaigns targeting JNK1.
- [1] BindingDB BDBM50134601 (CHEMBL3746889). Affinity Data: IC50: 2.77E+3nM. Inhibition of JNK1 (unknown origin). View Source
- [2] Inference based on the absence of reported activity for the unsubstituted core in comparable assays. View Source
